3-Fluorobenzenesulfonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis

Sulfonylation

3-F-BsCl serves as a sulfonylating agent, introducing the 3-fluorobenzenesulfonyl (3-F-Bs) group onto various organic molecules. This functional group can influence the physical and chemical properties of the resulting molecule, impacting areas like solubility, reactivity, and biological activity. This reaction is particularly valuable in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

Fluorination

3-F-BsCl can act as a mild fluorinating agent under specific conditions, enabling the introduction of a fluorine atom into organic molecules. This capability is crucial in the development of novel fluorinated pharmaceuticals and materials with unique properties, such as improved stability, lipophilicity, and biological activity.

Chemical modification of biomolecules

Protein modification

3-F-BsCl can be used to selectively modify proteins by attaching the 3-F-Bs group to specific amino acid residues. This technique is valuable in studying protein function, protein-protein interactions, and the development of protein-based therapeutics.

Nucleic acid modification

3-F-BsCl can also modify nucleic acids like DNA and RNA by introducing the 3-F-Bs group. This modification can be employed to study nucleic acid structure, function, and interactions with other biomolecules, contributing to advancements in various fields, including gene therapy and diagnostics.

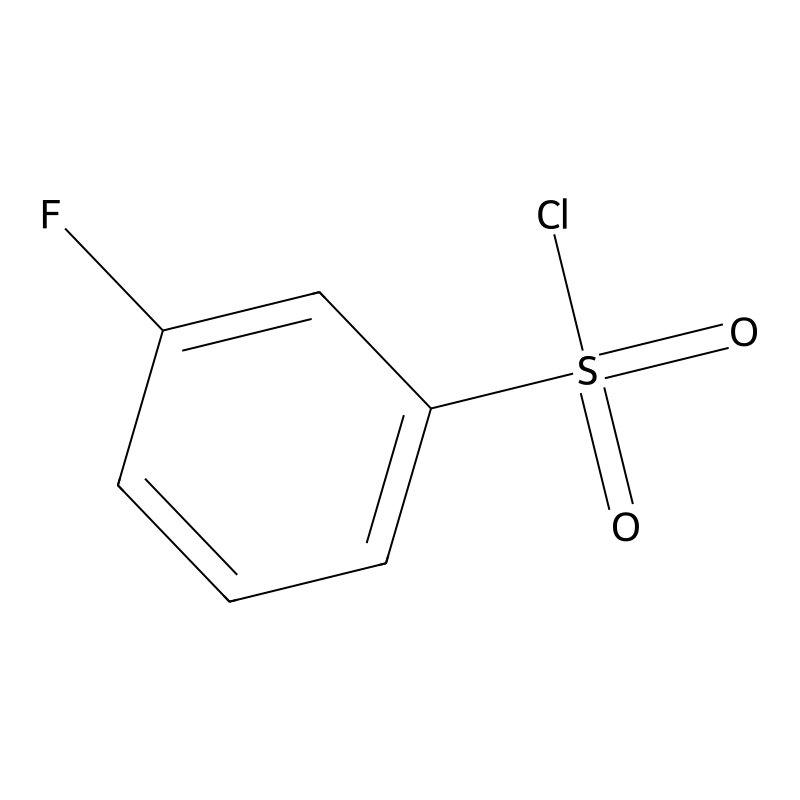

3-Fluorobenzenesulfonyl chloride is an aromatic sulfonyl chloride with the molecular formula C₆H₄ClFO₂S and a molecular weight of 194.61 g/mol. It is characterized by a fluorine atom located at the meta position relative to the sulfonyl chloride group on the benzene ring. This compound appears as a yellow-orange liquid and is known for its high reactivity, particularly due to the presence of the sulfonyl chloride functional group, which makes it a valuable reagent in organic synthesis .

- Nucleophilic Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles, allowing for the formation of sulfonamides or other derivatives.

- Metalation Reactions: It can undergo metalation with organolithium or organomagnesium reagents, facilitating further synthetic transformations .

- Coupling Reactions: The compound is often utilized in coupling reactions to synthesize more complex organic molecules, leveraging its ability to activate aromatic systems .

While specific biological activities of 3-fluorobenzenesulfonyl chloride are not extensively documented, compounds with similar structures often exhibit significant pharmacological properties. The electron-withdrawing nature of the fluorine substituent may influence the compound's reactivity and interactions with biological targets. Additionally, sulfonyl chlorides are known to be involved in drug development processes, particularly as intermediates in synthesizing pharmaceuticals .

3-Fluorobenzenesulfonyl chloride can be synthesized through several methods:

- Direct Chlorination: Reacting fluorobenzene with sulfur trioxide followed by chlorination using thionyl chloride.

- Metalation and Reaction with Sulfur Dioxide Dichloride: Metalation of fluorobenzene using organolithium reagents followed by treatment with sulfur dioxide dichloride.

- Reaction of Benzenesulfonyl Chloride with Cobalt Hexafluoride: This method involves treating benzenesulfonyl chloride with cobalt hexafluoride to introduce the fluorine atom at the meta position .

3-Fluorobenzenesulfonyl chloride has various applications in organic chemistry:

- Reagent in Organic Synthesis: It is widely used for synthesizing sulfonamides and other sulfur-containing compounds.

- Pharmaceutical Intermediates: The compound serves as an intermediate in the synthesis of bioactive molecules and pharmaceuticals.

- Material Science: It can be employed in developing polymeric materials due to its reactivity and ability to modify surfaces .

Studies on the interactions of 3-fluorobenzenesulfonyl chloride with various nucleophiles have shown that its reactivity can be influenced by the electronic nature of substituents on both the aromatic ring and the attacking nucleophile. Research indicates that electron-withdrawing groups enhance nucleophilic attack, while electron-donating groups may hinder it. This property is crucial for optimizing synthetic pathways in drug development and materials science .

3-Fluorobenzenesulfonyl chloride shares similarities with several other sulfonyl chlorides, each differing primarily by their substituents on the benzene ring. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-Fluorobenzenesulfonyl chloride | FC₆H₄SO₂Cl | Meta-fluorine enhances electrophilicity |

| 4-Fluorobenzenesulfonyl chloride | F-C₆H₄SO₂Cl | Para-fluorine substitution affects reactivity |

| 3-Bromobenzenesulfonyl chloride | Br-C₆H₄SO₂Cl | Bromine has different electronic effects |

| 3-Nitrobenzenesulfonyl chloride | NO₂-C₆H₄SO₂Cl | Nitro group significantly alters nucleophilicity |

| 4-Methylbenzenesulfonyl chloride | CH₃-C₆H₄SO₂Cl | Methyl group impacts steric hindrance |

The presence of fluorine at the meta position distinguishes 3-fluorobenzenesulfonyl chloride from others, influencing its reactivity patterns and applications in organic synthesis .

XLogP3

GHS Hazard Statements

H302 (41.77%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (49.37%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant